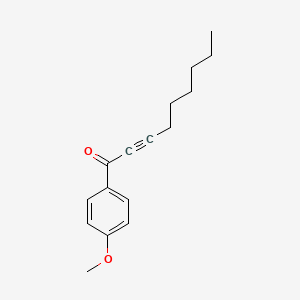![molecular formula C24H50N2O2 B12593569 N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide CAS No. 649569-36-8](/img/structure/B12593569.png)
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is a chemical compound with the molecular formula C24H50N2O2 It is known for its unique structure, which includes a long hydrocarbon chain and a diethylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide typically involves the reaction of 12-hydroxyoctadecanoic acid with N,N-diethylaminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its diethylaminoethyl group can interact with various molecular targets, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: Similar structure but with a benzene ring instead of a long hydrocarbon chain.
2-(Diethylamino)ethyl acrylate: Contains an acrylate group instead of an amide group.
Uniqueness
N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide is unique due to its long hydrocarbon chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring membrane interaction or surfactant properties .
Propiedades
Número CAS |
649569-36-8 |
|---|---|
Fórmula molecular |
C24H50N2O2 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-12-hydroxyoctadecanamide |
InChI |
InChI=1S/C24H50N2O2/c1-4-7-8-15-18-23(27)19-16-13-11-9-10-12-14-17-20-24(28)25-21-22-26(5-2)6-3/h23,27H,4-22H2,1-3H3,(H,25,28) |
Clave InChI |
YRMIWYRTTZMDFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)NCCN(CC)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


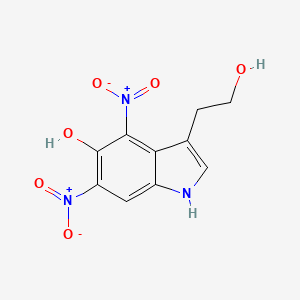
![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)
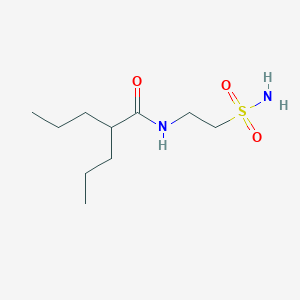
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
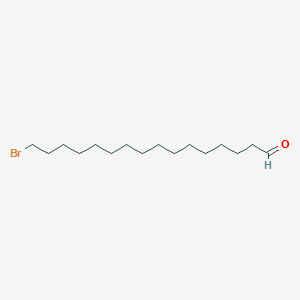
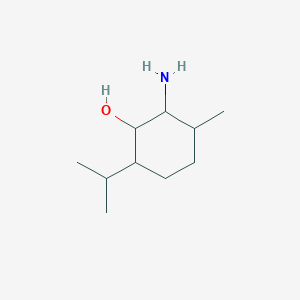
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
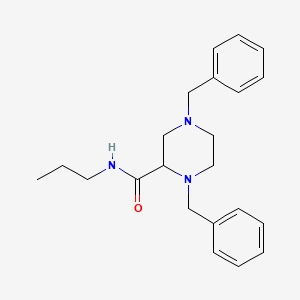
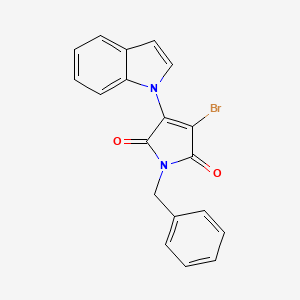
![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
